molecular formula C15H17NO2S B1633097 Methyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate CAS No. 350989-74-1

Methyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate

Cat. No. B1633097
M. Wt: 275.4 g/mol
InChI Key: PRRBAEDFJIVPLZ-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate, also known as M2A4DMP5MTC, is a novel compound that has recently been the subject of numerous scientific studies. Its unique structure has led to a variety of applications in both laboratory and clinical research.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • One Pot Synthesis of Tetrasubstituted Thiophenes : A study describes an efficient synthesis route for dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates, highlighting the chemical versatility of related thiophene derivatives through a one-pot multicomponent protocol. This process underscores the compound's role in facilitating complex chemical reactions, contributing to the synthesis of novel thiophene-based molecules with potential applications in various domains, including materials science and pharmaceuticals (S. N. Sahu et al., 2015).

Dyeing and Textile Applications

  • Novel Heterocyclic Disperse Dyes : Research on the synthesis of ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate and its analogs for dyeing polyester fibers presents an application in the textile industry. These compounds exhibit good wash, perspiration, sublimation, and rub fastness ratings on polyester fabric, although they show poor photostability. This study opens avenues for the development of new dyes with enhanced performance characteristics for textile applications (O. Iyun et al., 2015).

Computational and Crystallographic Studies

  • Crystal Structure Analysis : A comprehensive crystallographic and computational analysis of Methyl-3-aminothiophene-2-carboxylate offers insights into its molecular structure and interaction energies within crystal packing. Such studies are crucial for understanding the compound's physical properties and potential applications in designing materials with specific functionalities (Y. Tao et al., 2020).

Medicinal Chemistry and Drug Design

  • Radiosensitizers and Cytotoxins : Investigation into the synthesis and evaluation of 2- and 3-nitrothiophene-5-carboxamides as radiosensitizers and bioreductively activated cytotoxins highlights the potential of thiophene derivatives in medicinal chemistry, particularly in cancer treatment. This study demonstrates the compound's relevance in developing therapeutic agents that target hypoxic cells in tumors (M. Threadgill et al., 1991).

properties

IUPAC Name

methyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-8-5-6-11(7-9(8)2)12-10(3)19-14(16)13(12)15(17)18-4/h5-7H,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRBAEDFJIVPLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(SC(=C2C(=O)OC)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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